

1-Bromo-6-methylcyclohexene chemical properties and structure

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Compound of Interest

Compound Name: **1-Bromo-6-methylcyclohexene**

Cat. No.: **B14660853**

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An In-depth Technical Guide to **1-Bromo-6-methylcyclohexene**: Structure, Properties, and Synthetic Utility

This guide provides a comprehensive technical overview of **1-bromo-6-methylcyclohexene** (CAS No. 40648-09-7), a substituted vinyl halide of interest in synthetic organic chemistry. We will delve into its structural and chemical properties, explore its spectroscopic signature, propose a logical synthetic pathway, and discuss its reactivity and potential applications for researchers, scientists, and professionals in drug development.

Molecular Structure and Stereochemistry

1-Bromo-6-methylcyclohexene is a cyclic alkene featuring a bromine atom attached to one of the sp^2 -hybridized carbons of the double bond, classifying it as a vinylic halide. The methyl group is situated on the adjacent sp^3 -hybridized carbon (C6).

Structural Analysis: The molecule's core is a six-membered ring containing a C=C double bond, which imposes a degree of rigidity, forcing the atoms of the double bond and their immediate neighbors towards a planar arrangement. The carbon atom at position 6 (C6) is a stereocenter, meaning **1-bromo-6-methylcyclohexene** can exist as a pair of enantiomers: **(R)-1-bromo-6-methylcyclohexene** and **(S)-1-bromo-6-methylcyclohexene**. The specific stereochemistry can significantly influence its interaction with other chiral molecules, a critical consideration in pharmaceutical synthesis.

Caption: 2D structure of **1-bromo-6-methylcyclohexene** with numbering.

Physicochemical and Spectroscopic Properties

While extensive experimental data for **1-bromo-6-methylcyclohexene** is limited in publicly accessible databases, its key properties can be calculated or predicted based on its structure. These properties are essential for planning reactions, purification, and storage.

Physicochemical Data

The following table summarizes the key computed physicochemical properties for **1-bromo-6-methylcyclohexene**.

Property	Value	Source
Molecular Formula	C ₇ H ₁₁ Br	[1] [2]
Molecular Weight	175.07 g/mol	[1] [2]
CAS Number	40648-09-7	[1] [2]
Exact Mass	174.00441 Da	[1] [2]
Topological Polar Surface Area	0 Å ²	[1] [2]
Complexity	105	[1] [2]

Spectroscopic Signature (Predicted)

The structural elucidation of **1-bromo-6-methylcyclohexene** relies on standard spectroscopic techniques. Below are the expected spectral characteristics.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the number of aliphatic protons and potential diastereotopicity.

- Vinylic Proton (C1-H): A single proton on the double bond, expected to appear as a multiplet in the downfield region of ~5.8-6.2 ppm. Its chemical shift is influenced by the adjacent bromine atom.
- Allylic Proton (C6-H): The proton on the carbon bearing the methyl group should resonate around ~2.5-3.0 ppm. It would likely be a complex multiplet due to coupling with the methyl protons and adjacent methylene protons.

- Methyl Protons (-CH₃): The three protons of the methyl group will appear as a doublet around ~1.0-1.3 ppm, split by the C6-H proton.
- Cyclohexene Ring Protons (-CH₂-): The remaining six methylene protons on C3, C4, and C5 will produce a series of complex multiplets in the upfield region, typically between ~1.4-2.2 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals.

- Vinylic Carbons (C1, C2): The carbons of the double bond are expected in the ~120-140 ppm region. The carbon bearing the bromine (C2) will be further downfield.
- Allylic Carbon (C6): The carbon attached to the methyl group is expected around ~30-40 ppm.
- Methyl Carbon (-CH₃): The methyl carbon signal should appear in the highly shielded region of ~15-25 ppm.
- Ring Carbons (-CH₂-): The remaining methylene carbons will resonate in the ~20-35 ppm range.

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum provides information on the functional groups present.[\[1\]](#)

- =C-H Stretch: A peak of medium intensity is expected just above 3000 cm⁻¹ (~3020-3050 cm⁻¹), characteristic of the vinylic C-H bond.
- C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (~2850-2960 cm⁻¹) from the methyl and methylene groups.
- C=C Stretch: A medium to weak absorption band around ~1640-1670 cm⁻¹ for the carbon-carbon double bond.
- C-Br Stretch: A strong absorption in the fingerprint region, typically ~500-650 cm⁻¹.

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show a characteristic isotopic pattern for bromine.[1]

- Molecular Ion (M^+): Two peaks of nearly equal intensity at m/z 174 and 176, corresponding to the ^{79}Br and ^{81}Br isotopes.
- Key Fragments: A prominent peak at m/z 95, resulting from the loss of the bromine radical ($[\text{M-Br}]^+$). Further fragmentation of the cyclohexenyl cation would lead to smaller fragments.

Synthesis of 1-Bromo-6-methylcyclohexene

A direct and reliable synthesis protocol for **1-bromo-6-methylcyclohexene** is not widely reported. However, a plausible and logical synthetic route can be designed starting from the readily available 2-methylcyclohexanone. This multi-step synthesis involves the formation of a vinyl triflate intermediate, which is a versatile precursor for vinyl halides.



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Caption: Proposed synthetic workflow for **1-bromo-6-methylcyclohexene**.

Experimental Protocol (Proposed)

Causality: This protocol is designed based on well-established organometallic transformations. The use of a strong, non-nucleophilic base like LDA ensures the regioselective formation of the kinetic enolate away from the more substituted carbon. Trapping this enolate with triflic anhydride (Tf_2O) yields a stable vinyl triflate. Vinyl triflates are excellent substrates for nucleophilic displacement of the triflate group by halides, providing a controlled route to the desired vinyl bromide.

Step 1: Synthesis of 6-methylcyclohex-1-en-1-yl trifluoromethanesulfonate

- To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 2.0 M). Cool the flask to $-78\text{ }^\circ\text{C}$ in a dry ice/acetone bath.

- Slowly add n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in THF to form lithium diisopropylamide (LDA).
- Add 2-methylcyclohexanone (1.0 equivalent) dropwise to the LDA solution, and stir for 1 hour at -78 °C to ensure complete enolate formation.
- To this solution, add trifluoromethanesulfonic anhydride ($\text{ Tf}_2\text{O}$, 1.1 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
- Quench the reaction with a saturated aqueous solution of NH_4Cl . Extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the vinyl triflate.

Step 2: Synthesis of **1-Bromo-6-methylcyclohexene**

- In a flame-dried flask under argon, dissolve the purified vinyl triflate (1.0 equivalent) in anhydrous THF (0.5 M).
- Add lithium bromide (LiBr , 3.0 equivalents) to the solution.
- Stir the reaction mixture at reflux (approx. 66 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- After completion, cool the reaction to room temperature and pour it into water.
- Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , and concentrate in vacuo.
- The resulting crude product can be purified by distillation under reduced pressure or flash chromatography to afford pure **1-bromo-6-methylcyclohexene**.

Chemical Reactivity and Synthetic Applications

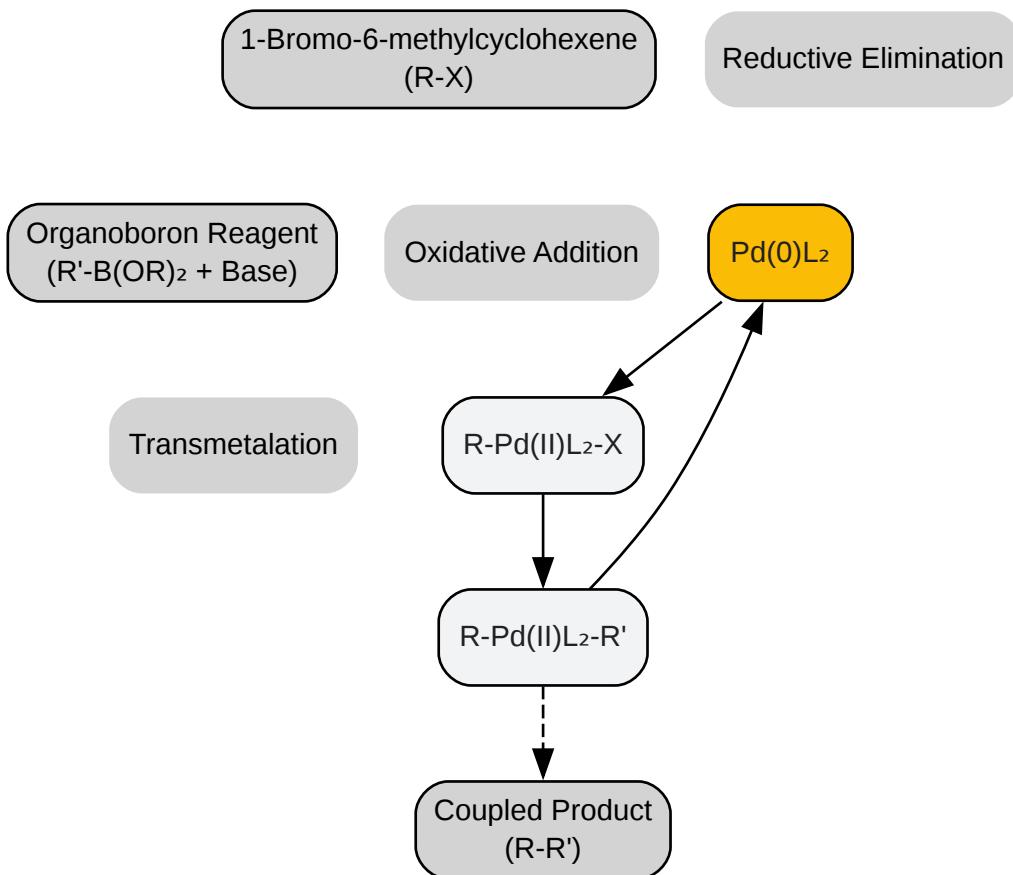
The reactivity of **1-bromo-6-methylcyclohexene** is dominated by the vinylic C-Br bond. Unlike alkyl halides, this bond is relatively inert to classic S_N1 and S_N2 reactions due to the high energy of the vinyl cation intermediate and the steric hindrance of the double bond. However, it is an excellent substrate for metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.

[3] **1-Bromo-6-methylcyclohexene** is an ideal substrate for introducing the 6-methylcyclohexenyl moiety onto various scaffolds.

- Mechanism Rationale: The reaction proceeds via a catalytic cycle involving: (1) Oxidative addition of the vinyl bromide to a Pd(0) catalyst, (2) Transmetalation of the organic group from the boron species to the palladium complex, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields.



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Sources

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